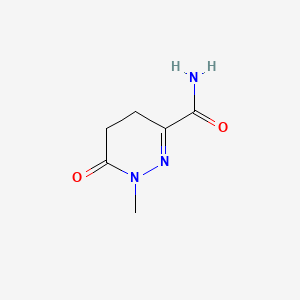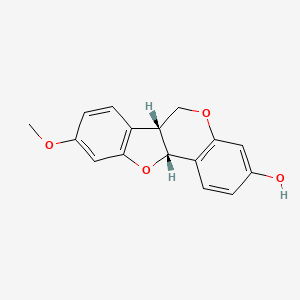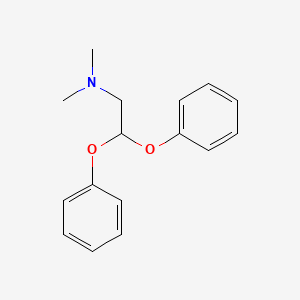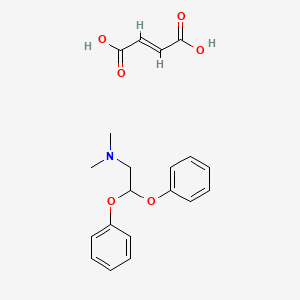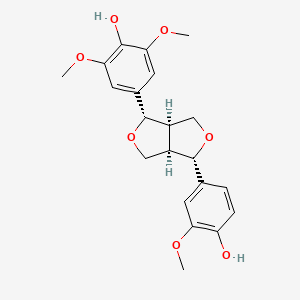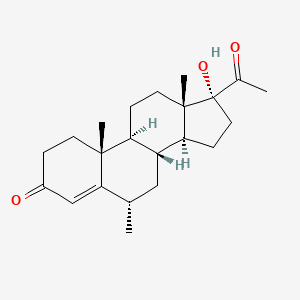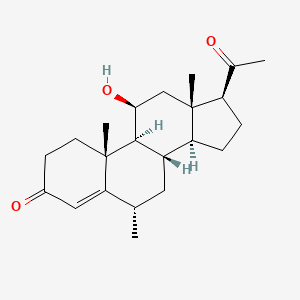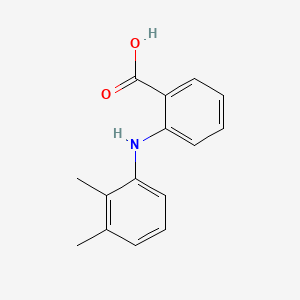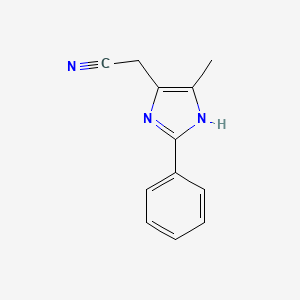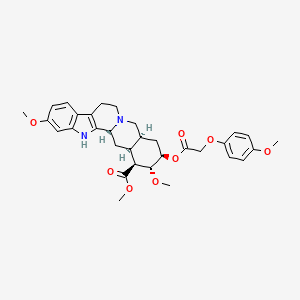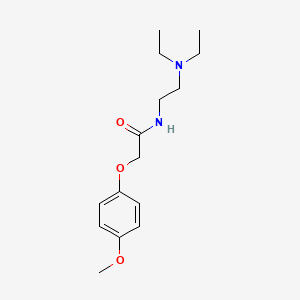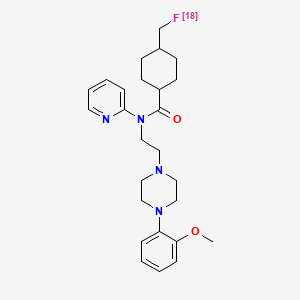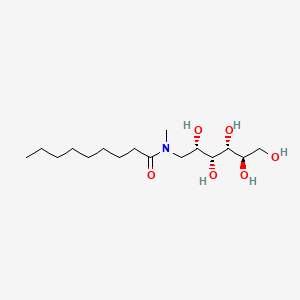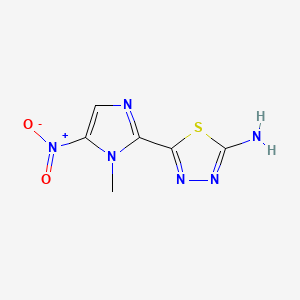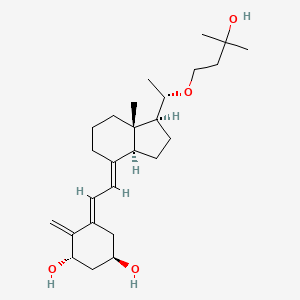
Maxacalcitol
Übersicht
Beschreibung
Synthesis Analysis
Maxacalcitol was prepared from pregnenolone acetate using a novel synthetic method that includes a combination of five-step organic transformations and one-step biological transformation . This new protocol was shorter, milder, and simpler than the reported approaches .Molecular Structure Analysis
The molecular formula of Maxacalcitol is C26H42O4 . It has an additional oxygen atom in the side chain . The average mass is 418.609 Da and the monoisotopic mass is 418.308319 Da .Chemical Reactions Analysis
The first synthesis of maxacalcitol was carried out in a sequence of nine chemical steps of reactions starting from 1R-hydroxydehydroepiandrosterone . The nine-step synthesis involved critical steps besides the protection-deprotection steps .Physical And Chemical Properties Analysis
The empirical formula of Maxacalcitol is C26H42O4 and its molecular weight is 418.62 . All concentrations of maxacalcitol ointment (6, 12.5, 25, and 50 μg/g) were significantly more effective at reducing PSI than placebo .Wissenschaftliche Forschungsanwendungen
1. Alzheimer’s Disease Treatment
- Summary of Application: Maxacalcitol has been studied for its potential benefits in the treatment of Alzheimer’s disease (AD). AD is a complex neurodegenerative disease of the central nervous system, commonly represented in the elderly population. It is usually caused by extracellular accumulation of amyloidogenic plaques, consisting of amyloid (Aβ) peptides .
- Methods of Application: The method of application involves the use of Maxacalcitol to reduce hyperphosphorylated tau proteins. These proteins form the major component of intracellular protein deposits .
- Results or Outcomes: Maxacalcitol was able to significantly decrease hyperphosphorylation of tau in rat brain tissue .
2. Treatment of Obstructive Meibomian Gland Dysfunction
- Summary of Application: Maxacalcitol, a noncalcemic analog of the active form of vitamin D3, is applied for the treatment of obstructive meibomian gland dysfunction (oMGD). Hyperkeratinization is a major cause of oMGD and results in degenerative gland dilation and atrophy without inflammation .
- Methods of Application: Maxacalcitol ointment was applied to the upper and lower lid margins twice a day for 8 weeks .
- Results or Outcomes: The clinical scores for plugging of meibomian gland orifices and lid margin vascularity as well as tear film breakup time (BUT), meibum grade, and meibomian gland area were significantly improved in oMGD patients after the 8-week treatment period .
3. Meibomian Gland Injury Treatment
- Summary of Application: Maxacalcitol has been studied for its potential benefits in the treatment of Meibomian Gland injuries. These injuries can occur due to various reasons, including electrocautery .
- Methods of Application: The method of application involves the use of Maxacalcitol ointment to alleviate Meibomian Gland atrophy and ductal dilation caused by electrocautery .
- Results or Outcomes: The recovery of injured Meibomian Gland visualizing as the residual MG area is significantly better in the maxacalcitol group compared with the Vaseline® group, especially during the first two weeks .
4. Psoriasis Vulgaris Treatment
- Summary of Application: Maxacalcitol, a non-calcemic vitamin D3 analog, is clinically approved to treat psoriasis, a hyperkeratotic cutaneous condition .
- Methods of Application: The method of application involves the use of Maxacalcitol ointment. As no response plateau was noted at 8 weeks, these data suggest that further benefit might be obtained if maxacalcitol ointment were applied for longer .
- Results or Outcomes: Investigators’ overall assessment and side preference suggest that maxacalcitol 25 μg/g may be more effective than once‐daily calcipotriol .
5. Amelioration of Initial Injury of Meibomian Gland Orifices
- Summary of Application: Maxacalcitol has been studied for its potential benefits in the amelioration of initial injury of Meibomian Gland orifices caused by electrocautery .
- Methods of Application: The method of application involves the use of Maxacalcitol ointment to alleviate Meibomian Gland atrophy and ductal dilation caused by electrocautery .
- Results or Outcomes: The recovery of injured Meibomian Gland visualizing as the residual MG area is significantly better in the maxacalcitol group compared with the Vaseline® group, especially during the first two weeks .
6. Psoriasiform Skin Inflammation Treatment
- Summary of Application: Maxacalcitol, a vitamin D3 analog, has been studied for its potential benefits in reducing psoriasiform skin inflammation .
- Methods of Application: The method of application involves the use of Maxacalcitol to suppress keratinocyte proliferation, mediate inflammation, and regulate the immune response .
- Results or Outcomes: The application of Maxacalcitol was found to induce regulatory T cells and downregulate IL-23 and IL-17 production, thus reducing psoriasiform skin inflammation .
Safety And Hazards
Zukünftige Richtungen
Maxacalcitol has been shown to be effective in the management of plaque psoriasis, with the greatest effect noted at 25 μg/g . As no response plateau was noted at 8 weeks, these data suggest that further benefit might be obtained if maxacalcitol ointment were applied for longer . Moreover, investigators’ overall assessment and side preference suggest that maxacalcitol 25 μg/g may be more effective than once-daily calcipotriol .
Eigenschaften
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXXSJZBSTYZKE-ZDQKKZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048648 | |
| Record name | Maxacalcitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maxacalcitol | |
CAS RN |
103909-75-7 | |
| Record name | Maxacalcitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103909-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maxacalcitol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103909757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maxacalcitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103909-75-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAXACALCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2UJM5NBF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



